molecular formula C5H7FN2 B13154341 (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile

Cat. No.: B13154341
M. Wt: 114.12 g/mol
InChI Key: HHFUFGKACHWIAV-UHNVWZDZSA-N
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Description

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug design and synthesis. The presence of a fluorine atom in the pyrrolidine ring can influence the compound’s biological activity and stability, making it a valuable building block for developing new pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile typically involves the fluorination of pyrrolidine derivatives. One common method is the asymmetric synthesis, where chiral catalysts are used to introduce the fluorine atom at the desired position. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.

Scientific Research Applications

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.

    Medicine: Its potential as a drug candidate is explored for various therapeutic areas, including antiviral and anticancer research.

    Industry: The compound’s stability and reactivity make it valuable in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects. The exact pathways and molecular targets depend on the specific application and the compound’s structural analogs.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile: A stereoisomer with different biological activity and stability.

    4-Fluoroproline: Another fluorinated pyrrolidine derivative used in protein engineering.

    Fluoropyrrolidine-2-carboxylic acid: A related compound with applications in peptide synthesis.

Uniqueness

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile is unique due to its specific stereochemistry, which can significantly influence its biological activity and stability. The presence of the fluorine atom enhances its potential as a versatile building block in drug design, offering advantages in terms of binding affinity and metabolic stability compared to non-fluorinated analogs.

This detailed article provides a comprehensive overview of this compound, highlighting its significance in various scientific and industrial applications

Biological Activity

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H6_6F1_1N3_3, with a molecular weight of approximately 130.12 g/mol. The compound features a fluorine atom and a carbonitrile group attached to a pyrrolidine ring, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Studies have shown that derivatives of this compound act as potent DPP-4 inhibitors, which play a crucial role in glucose metabolism. For instance, compound 17a exhibited an IC50_{50} value of 0.017 μM, demonstrating significant efficacy in lowering blood glucose levels in vivo during oral glucose tolerance tests .
  • Cancer Therapeutics : The compound has been explored for its potential as a pharmacophore in designing radioligands targeting fibroblast activation protein (FAP), which is associated with cancer progression. The (2S,4S)-isomer showed promising results with an IC50_{50} of 3.3 nM for FAP inhibition, indicating its potential in cancer imaging and therapy .

Case Studies

  • DPP-4 Inhibition :
    • In vivo studies using ICR and KKAy mice indicated that administration of this compound derivatives resulted in decreased blood glucose levels following oral glucose challenges. This was attributed to the selective inhibition of DPP-4 activity .
  • Cancer Imaging :
    • A study evaluated the efficacy of (68Ga)Ga-SB03045, a radiolabeled derivative containing the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold. It demonstrated comparable tumor uptake to established tracers like (68Ga)Ga-FAPI-04, highlighting its potential in PET imaging for cancer diagnosis .

Data Tables

CompoundBiological ActivityIC50_{50} ValueSelectivity Ratio
17aDPP-4 Inhibitor0.017 μMDPP-8/DPP-4 = 1324
8lDPP-4 Inhibitor0.05 μMDPP-8/DPP-4 = 898
9lDPP-4 Inhibitor0.01 μMDPP-8/DPP-4 = 566
SB03045FAP Inhibitor3.3 nM-

Properties

Molecular Formula

C5H7FN2

Molecular Weight

114.12 g/mol

IUPAC Name

(2S,4R)-4-fluoropyrrolidine-2-carbonitrile

InChI

InChI=1S/C5H7FN2/c6-4-1-5(2-7)8-3-4/h4-5,8H,1,3H2/t4-,5+/m1/s1

InChI Key

HHFUFGKACHWIAV-UHNVWZDZSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C#N)F

Canonical SMILES

C1C(CNC1C#N)F

Origin of Product

United States

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